CYP2C19 Cytochrome P450 Activity: AC50 Value of 5012 nM from ChEMBL-Curated Panel Screen
In a PubChem cytochrome P450 panel assay curated by ChEMBL, 2-(4-chlorophenoxy)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide demonstrated an AC50 value of 5,011.87 nM against CYP2C19 [1]. Compounds with AC50 ≤ 10 µM are classified as active in this assay format [1]. This indicates moderate CYP2C19 interaction, which is a critical early screening parameter for drug metabolism prediction. By contrast, the simpler analog N-(4-naphthalen-1-yl-thiazol-2-yl)-acetamide lacks the chlorophenoxy group and has no corresponding CYP2C19 activity reported in ChEMBL [2], suggesting that the chlorophenoxy moiety contributes to P450 enzyme recognition.
| Evidence Dimension | CYP2C19 inhibition (AC50) |
|---|---|
| Target Compound Data | AC50 = 5,011.87 nM |
| Comparator Or Baseline | N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide (CAS 313550-00-4): No CYP2C19 activity reported in ChEMBL |
| Quantified Difference | Target compound is active (AC50 < 10 µM cutoff); comparator lacks reported CYP2C19 activity |
| Conditions | PUBCHEM_BIOASSAY: Cytochrome panel assay with activity outcomes; panel member CYP2C19; data sourced from ChEMBL |
Why This Matters
CYP2C19 metabolic liability data is essential for prioritizing compounds in lead optimization; a compound with known CYP2C19 AC50 enables informed go/no-go decisions that analogs without this characterization cannot support.
- [1] TargetMine/NIBIOHN. Activity Report for ChEMBL:CHEMBL1357018 – Cytochrome P450 Panel Assay (CYP2C19). Data warehouse for drug discovery, v25r2. Accessed May 2026. View Source
- [2] ChEMBL Database. CHEMBL1462240 – N-(4-Naphthalen-1-yl-thiazol-2-yl)-acetamide. EMBL-EBI. Accessed May 2026. View Source
